molecular formula C13H14N2O2 B12905551 Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl- CAS No. 873325-69-0

Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-

Cat. No.: B12905551
CAS No.: 873325-69-0
M. Wt: 230.26 g/mol
InChI Key: HWVFXMXQMHRNLM-UHFFFAOYSA-N
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Description

6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a hex-1-yn-1-yl substituent at the 6-position and a methyl group at the 3-position

Properties

CAS No.

873325-69-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

6-hex-1-ynyl-3-methylfuro[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C13H14N2O2/c1-3-4-5-6-7-11-8-10-9-15(2)13(16)14-12(10)17-11/h8-9H,3-5H2,1-2H3

InChI Key

HWVFXMXQMHRNLM-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC2=CN(C(=O)N=C2O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one typically involves the following steps:

    Formation of the Furo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone or ketoester.

    Introduction of the Hex-1-yn-1-yl Group: The hex-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups. This can be achieved using nucleophilic or electrophilic reagents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium azide or electrophilic reagents like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that derivatives of furo[2,3-d]pyrimidin-2(3H)-one exhibit promising antiviral properties. For instance, studies have synthesized various analogs incorporating alkynyl side chains, which have shown enhanced activity against viral targets. The unique structural features of these compounds allow them to interact effectively with viral enzymes, inhibiting their function and thereby preventing viral replication .

Cancer Therapeutics
The compound has also been investigated for its potential in cancer treatment. Its ability to modulate specific biological pathways makes it a candidate for developing novel anticancer agents. The incorporation of the hexynyl group is believed to enhance the compound's bioactivity by improving its interaction with target proteins involved in cancer progression .

Biological Research Applications

Nucleoside Analog Synthesis
Furo[2,3-d]pyrimidin-2(3H)-one derivatives are utilized in the synthesis of nucleoside analogs. These analogs are crucial for studying nucleic acid interactions and functions. The incorporation of alkynyl groups allows for the use of "click chemistry" techniques, facilitating the attachment of various functional moieties to nucleosides, which can be used to probe biological systems or develop therapeutic agents .

Fluorescent Probes
The compound's derivatives have been employed as fluorescent probes in biological assays. The ability to modify the structure with fluorescent tags enables researchers to visualize cellular processes and track molecular interactions in real-time. This application is particularly valuable in understanding complex biological mechanisms and drug interactions at the molecular level .

Synthetic Methodologies

Click Chemistry
The use of furo[2,3-d]pyrimidin-2(3H)-one in click chemistry has opened new avenues for synthesizing complex molecules. The terminal alkyne functionality allows for efficient coupling reactions with azides to form triazole linkages, which are stable and versatile intermediates in organic synthesis. This methodology is not only efficient but also highly selective, making it a popular choice for synthesizing diverse chemical libraries .

Case Studies

Study Title Findings Reference
Synthesis and Antiviral EvaluationDeveloped several furo[2,3-d]pyrimidin-2(3H)-one derivatives with enhanced antiviral activity against specific viruses.
Fluorescent Probes for Nucleic AcidsDemonstrated the use of modified furo[2,3-d]pyrimidin-2(3H)-ones as effective fluorescent probes in live-cell imaging.
Click Chemistry ApplicationsExplored the utility of furo[2,3-d]pyrimidin-2(3H)-one in synthesizing complex molecules via click chemistry techniques.

Mechanism of Action

The mechanism of action of 6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

    6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a different position of the carbonyl group.

    6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-thione: Similar structure but with a sulfur atom replacing the oxygen in the carbonyl group.

Uniqueness

6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one is unique due to its specific combination of a furo[2,3-d]pyrimidine core, a hex-1-yn-1-yl substituent, and a methyl group. This combination imparts distinct chemical and physical properties that can be leveraged for various applications in research and industry.

Biological Activity

Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl- is a heterocyclic compound that exhibits significant biological activities, particularly in modulating ion channels and potentially serving as a therapeutic agent. This article delves into its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a fused pyrimidine and furan ring structure with specific substitutions that enhance its biological properties:

  • Hexynyl group at the 6-position
  • Methyl group at the 3-position

These modifications contribute to its unique chemical behavior and interaction with biological targets.

Ion Channel Modulation

One of the most notable activities of this compound is its role as a modulator of the Transient Receptor Potential Cation Channel Subfamily V Member 5 (TRPC5) . TRPC5 is involved in calcium signaling pathways crucial for various physiological processes. The modulation of TRPC5 can have implications in treating disorders related to calcium homeostasis and neuronal signaling .

Anticancer Potential

Furo[2,3-d]pyrimidin-2(3H)-one derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines. The potential mechanism involves the inhibition of specific kinases or enzymes associated with cancer progression .

Synthesis Methods

The synthesis of furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl- typically involves several steps:

  • Formation of the Furo[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving precursors such as 2-aminopyrimidine.
  • Introduction of the Hexynyl Group : This can be accomplished via a Sonogashira coupling reaction , which couples an alkyne with an aryl or vinyl halide in the presence of palladium and copper catalysts.
  • Methylation : The methyl group is introduced using methyl iodide or similar agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Furo[2,3-d]pyrimidin-4-oneLacks hexynyl groupAntiviral properties
Pyrido[2,3-d]pyrimidineNitrogen instead of carbon in the ringModulator of TRPC channels
Thieno[2,3-d]pyrimidineThiophene ring instead of furanAnticancer activity

The unique hexynyl substitution at the 6-position enhances interaction with biological targets compared to other derivatives lacking this feature .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrimidine derivatives in various biological contexts:

  • Antimicrobial Activity : Compounds similar to furo[2,3-d]pyrimidin-2(3H)-one exhibited significant antimicrobial efficacy against both gram-positive and gram-negative bacteria .
  • Anticancer Studies : In vitro studies showed that related compounds inhibited growth in cancer cell lines such as MCF-7 and HepG2, indicating potential therapeutic applications .

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